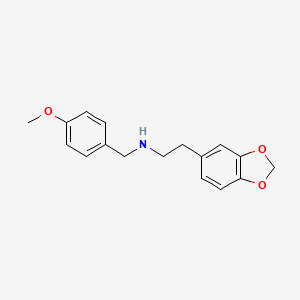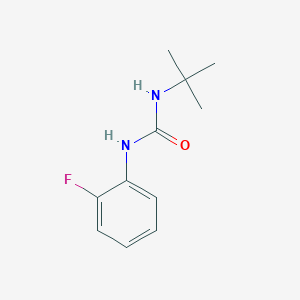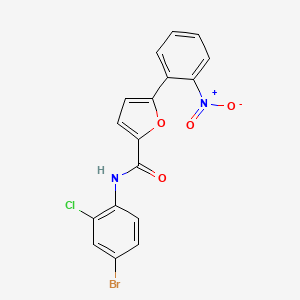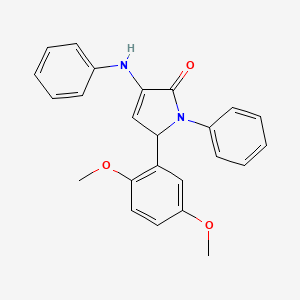
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine, commonly known as Methylenedioxybenzylamphetamine (MDBA), is a psychoactive drug that belongs to the amphetamine class. It has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to other psychoactive substances like MDMA and MDA.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine acts primarily as a serotonin and dopamine releaser, similar to other amphetamine-class drugs. It also has affinity for the sigma-1 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased energy. It may also increase heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine's structural similarity to other psychoactive substances like MDMA and MDA makes it a valuable research tool for investigating the mechanisms of action and potential therapeutic applications of these drugs. However, its psychoactive effects may also limit its use in certain types of experiments.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine, particularly in the treatment of addiction and mood disorders.
2. Examining the neuroprotective properties of this compound and its potential use in the treatment of neurodegenerative diseases.
3. Investigating the long-term effects of this compound use on brain function and behavior.
4. Developing new synthetic methods for this compound that are more efficient and environmentally friendly.
5. Investigating the potential interactions between this compound and other psychoactive substances.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine can be synthesized through a series of chemical reactions, starting with the condensation of 3,4-methylenedioxyphenylacetone and 4-methoxybenzylamine. This intermediate product is then reduced to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it may also have neuroprotective properties. Additionally, this compound has been investigated for its potential use in the treatment of addiction, particularly for its ability to reduce drug-seeking behavior.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-2-14(3-6-15)11-18-9-8-13-4-7-16-17(10-13)21-12-20-16/h2-7,10,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHPGKHCDEDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)

![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
